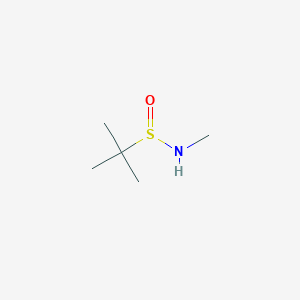

N-methyl-tert-butylsulfinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2-dimethylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-5(2,3)8(7)6-4/h6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXUDOCAWHFOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299631 | |

| Record name | N,2-Dimethyl-2-propanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76699-24-6 | |

| Record name | N,2-Dimethyl-2-propanesulfinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76699-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,2-Dimethyl-2-propanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation of Enantiopure N Tert Butylsulfinamide

Established Synthetic Methodologies for Enantiomerically Pure Forms

Several robust methods for the synthesis of enantiopure N-tert-butylsulfinamide have been established, offering chemists reliable pathways to this crucial reagent. thieme-connect.com

A highly effective and widely utilized method for generating enantiopure N-tert-butylsulfinamide involves the asymmetric catalytic oxidation of di-tert-butyl disulfide. thieme-connect.comacs.org This process typically employs a vanadium catalyst, such as vanadyl acetylacetonate (B107027) (VO(acac)2), in conjunction with a chiral Schiff base ligand. thieme-connect.comacs.orgcjcatal.com The reaction, which uses hydrogen peroxide as the oxidant, produces enantioenriched tert-butyl tert-butanethiosulfinate. thieme-connect.comacs.org

This catalytic system has been shown to be both convenient and cost-effective, yielding the thiosulfinate intermediate with high enantiomeric excess (ee). acs.org For instance, the use of a specific chiral Schiff base ligand with VO(acac)2 can result in the formation of tert-butyl tert-butanethiosulfinate with a 91% ee and in yields of 92% or greater, even on a large scale. acs.orgresearchgate.net The choice of the chiral ligand, often derived from chiral amino alcohols and salicylaldehydes, is critical for achieving high enantioselectivity. cjcatal.comwikipedia.org

The resulting enantioenriched thiosulfinate is a stable intermediate that serves as a precursor to the final product. acs.org

Following the asymmetric oxidation, the enantioenriched tert-butyl tert-butanethiosulfinate undergoes a stereospecific nucleophilic substitution reaction to yield the desired N-tert-butylsulfinamide. thieme-connect.comacs.org A common and effective method involves the reaction of the thiosulfinate with lithium amide (LiNH2), often generated in situ in liquid ammonia (B1221849). thieme-connect.comacs.org This reaction proceeds with the displacement of the tert-butyl thiolate group, leading to the formation of tert-butanesulfinamide with high yield and stereospecificity. acs.org

The demand for N-tert-butylsulfinamide in large-scale applications has driven the development of optimized and scalable synthetic processes. nih.govresearchgate.net Key considerations for industrial production include cost-effectiveness, safety, environmental impact, and the ability to produce large quantities of the material with high purity and enantiomeric excess. google.com

One approach to large-scale synthesis mirrors the laboratory-scale methods but with modifications for scalability. This includes the catalytic asymmetric oxidation of di-tert-butyl disulfide using VO(acac)2 and a chiral ligand, followed by reaction with lithium amide. researchgate.net The practicality of this method has been demonstrated on a kilogram scale. researchgate.net

Alternative routes have also been explored to circumvent some of the challenges associated with the traditional methods, such as the use of large volumes of liquid ammonia. google.com One patented method describes a process starting from tert-butyl mercaptan, which is oxidized and then subjected to asymmetric oxidation. google.com Another approach involves starting from halogenated tert-butane to prepare a Grignard reagent, which is then reacted with sulfur dioxide to form tert-butyl sulfinic acid. google.com This is subsequently converted to the sulfinyl chloride and then to a sulfinate ester using a chiral alkaloid. google.com Finally, reaction with lithium or sodium metal in the presence of iron nitrate (B79036) yields the enantiopure N-tert-butylsulfinamide. google.com These alternative routes aim to provide more environmentally friendly and cost-effective solutions for industrial production. google.com

| Synthetic Step | Reagents and Conditions | Key Outcome | Reference(s) |

| Asymmetric Oxidation | di-tert-butyl disulfide, VO(acac)2, chiral Schiff base ligand, H2O2 | Enantioenriched tert-butyl tert-butanethiosulfinate (e.g., 91% ee) | acs.org, thieme-connect.com, researchgate.net |

| Nucleophilic Substitution | enantioenriched tert-butyl tert-butanethiosulfinate, LiNH2, liquid NH3/THF | Enantiomerically pure N-tert-butylsulfinamide (e.g., 91% yield before recrystallization) | acs.org, thieme-connect.com, researchgate.net |

| Industrial Alternative 1 | tert-butyl mercaptan, catalyst, H2O2, then asymmetric oxidation | Chiral tert-butyl thiosulfinate | google.com |

| Industrial Alternative 2 | Halogenated tert-butane, Mg, SO2, thionyl chloride, chiral alkaloid, Li/Na, Fe(NO3)3 | Enantiopure N-tert-butylsulfinamide | google.com |

Recovery and Recycling of the N-tert-Butylsulfinyl Auxiliary

A significant advantage of using the N-tert-butylsulfinyl group as a chiral auxiliary is the potential for its recovery and reuse, which greatly enhances the economic and environmental sustainability of the synthetic processes it is used in. nih.govresearchgate.netcas.cn

The N-tert-butylsulfinyl group is typically removed from the target amine product under acidic conditions, often using hydrochloric acid (HCl). researchgate.netbristol.ac.uk It has been demonstrated that during this deprotection step, the sulfinyl group is not destroyed but is converted into tert-butylsulfinyl chloride. bristol.ac.ukbris.ac.uk This discovery has paved the way for effective recycling protocols.

One straightforward method for recovering the auxiliary involves treating the filtrate containing the tert-butylsulfinyl chloride (after removal of the amine hydrochloride salt) with aqueous ammonia. bristol.ac.uknih.gov This reaction regenerates N-tert-butylsulfinamide, although it is typically racemic under these conditions. bristol.ac.uk

To recover the auxiliary in its enantiopure form, a more refined process is required. After the acid-promoted cleavage, the resulting tert-butylsulfinyl chloride can be trapped with a chiral alcohol in the presence of a base to form a diastereomeric mixture of sulfinate esters. bristol.ac.uk The diastereomers can then be separated, and the desired sulfinate ester is treated with lithium amide in ammonia to regenerate the enantiopure N-tert-butylsulfinamide. bristol.ac.uk

| Recycling Step | Reagents and Conditions | Product | Key Outcome | Reference(s) |

| Deprotection | N-tert-butanesulfinyl amine, HCl | tert-butylsulfinyl chloride + amine hydrochloride | Formation of the key recyclable intermediate | bristol.ac.uk, nih.gov |

| Racemic Recovery | tert-butylsulfinyl chloride, aqueous NH3 | Racemic N-tert-butylsulfinamide | High yield recovery of the auxiliary | bristol.ac.uk, nih.gov |

| Enantiopure Recovery (Method 1) | tert-butylsulfinyl chloride, chiral alcohol, then separation and LiNH2/NH3 | Enantiopure N-tert-butylsulfinamide | Regeneration of the enantiopure auxiliary | bristol.ac.uk |

| Enantiopure Recovery (Method 2) | tert-butylsulfinyl chloride, ethanol, catalytic quinidine, then NaNH2/NH3 | Enantiopure N-tert-butylsulfinamide | Practical process with high enantiomeric purity | nih.gov |

Formation and Reactivity of N Tert Butylsulfinyl Imines

Condensation Reactions with Aldehydes and Ketones

The direct condensation of enantiomerically pure tert-butylsulfinamide with a wide array of aldehydes and ketones is the most common method for the preparation of N-tert-butylsulfinyl imines. nih.govacs.org This reaction typically proceeds in high yields to produce stable N-tert-butylsulfinyl aldimines and ketimines. wikipedia.orgresearchgate.net

Several catalyst and reagent systems have been developed to facilitate the efficient condensation of tert-butylsulfinamide with carbonyl compounds. The choice of conditions often depends on the reactivity of the specific aldehyde or ketone.

Commonly employed dehydrating agents and Lewis acids include:

Magnesium Sulfate (MgSO₄): Often used in conjunction with a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS), MgSO₄ is an effective dehydrating agent for the formation of aldimines. epa.govnih.gov Condensations mediated by MgSO₄ typically require an excess of the aldehyde to achieve high yields (84-96%). acs.orgepa.gov

Copper (II) Sulfate (CuSO₄): As a more Lewis acidic dehydrating agent than MgSO₄, CuSO₄ allows for the use of only a slight excess of the aldehyde (1.1 equivalents). acs.orgepa.gov This method is effective for a broad range of aldehydes, including those that are sterically hindered or electron-rich. acs.orgepa.govresearchgate.net

Titanium (IV) Ethoxide (Ti(OEt)₄): This reagent is particularly effective for the condensation with both unreactive aldehydes and a wide variety of ketones. acs.orgepa.govysu.am Ti(OEt)₄ serves as both a water scavenger and a catalyst for the imine formation. ysu.am It has been shown to be the most effective reagent for the synthesis of ketimines, often requiring elevated temperatures. nih.gov Microwave-assisted syntheses using Ti(OEt)₄ under solvent-free conditions have also been developed for both aldimines and ketimines, offering significantly reduced reaction times. researchgate.netresearchgate.net

Pyridinium p-toluenesulfonate (PPTS): Used as a catalyst with MgSO₄, PPTS facilitates the condensation reaction. nih.gov

The following table summarizes the optimized conditions for the synthesis of N-tert-butylsulfinyl imines.

| Catalyst/Reagent | Carbonyl Compound | Typical Conditions | Yield Range | Reference |

| MgSO₄/PPTS | Aldehydes | Excess aldehyde, CH₂Cl₂ | 84-96% | epa.govnih.gov |

| CuSO₄ | Aldehydes | 1.1 equiv. aldehyde, CH₂Cl₂ | 81-90% | acs.orgepa.gov |

| Ti(OEt)₄ | Aldehydes (unreactive) | THF | 82% (for pivaldehyde) | acs.orgepa.gov |

| Ti(OEt)₄ | Ketones | THF, 60-65°C | 77-91% | epa.govnih.govysu.am |

| Ti(OEt)₄ | Aldehydes and Ketones | Microwave, solvent-free | Excellent | researchgate.net |

The synthesis of N-tert-butylsulfinyl aldimines is generally straightforward and can be achieved with a variety of aldehydes. The CuSO₄-mediated procedure is particularly versatile, accommodating sterically demanding aldehydes like isobutyraldehyde (B47883) and electron-rich aldehydes such as p-anisaldehyde, providing high yields. acs.orgepa.gov For especially unreactive aldehydes, such as pivaldehyde, the more Lewis acidic Ti(OEt)₄ is the reagent of choice. acs.orgepa.gov The direct condensation using these methods typically results in high yields of the desired aldimines. researchgate.net

The formation of N-tert-butylsulfinyl ketimines is generally more challenging than that of the corresponding aldimines and often requires more forcing conditions. Titanium (IV) ethoxide (Ti(OEt)₄) has proven to be a highly effective reagent for the condensation of tert-butylsulfinamide with a wide range of ketones, affording the ketimines in good yields (77-91%). epa.govysu.am The reaction is typically carried out by heating the ketone and tert-butylsulfinamide with Ti(OEt)₄ in a solvent such as THF. nih.govysu.am Microwave irradiation in the presence of Ti(OiPr)₄ has also been employed for an efficient synthesis of ortho-substituted diaryl N-(tert-butylsulfinyl)ketimines. rsc.org For sterically hindered ketones, removal of the alcohol byproduct (isopropanol or ethanol) from the reaction mixture, either under a nitrogen flow or vacuum, has been shown to dramatically increase the reaction rate and yield. researchgate.net

A one-pot method for the asymmetric synthesis of α-branched amines involves the in-situ formation of N-tert-butylsulfinyl ketimines from ketones and tert-butylsulfinamide using Ti(OEt)₄, followed by reduction with NaBH₄. ysu.am

A key feature of the synthesis of N-tert-butylsulfinyl imines is the retention of stereochemical integrity at the sulfur atom of the tert-butylsulfinamide. The condensation reactions proceed without significant racemization at the sulfur center, allowing for the preparation of enantiomerically pure sulfinyl imines. This is crucial for their application in asymmetric synthesis, where the chirality of the sulfinyl group directs the stereochemical outcome of subsequent nucleophilic additions.

For ketimines derived from methyl or n-alkyl phenyl ketones and methyl or n-alkyl isopropyl ketones, the formation is often highly stereoselective, with only the E isomer being detected by NMR spectroscopy. acs.orgepa.gov Even in cases where the steric differentiation around the imine is minimal, such as with 2-hexanone, high E/Z ratios are still observed. acs.orgepa.gov

Stability and Handling Considerations for N-tert-Butylsulfinyl Imines

N-tert-Butylsulfinyl imines exhibit a unique balance of stability and reactivity. researchgate.net They are generally stable compounds that can be isolated and purified by standard laboratory techniques. nih.gov Compared to other imines, they are more resistant to hydrolysis, which contributes to their ease of handling. wikipedia.org However, they are also sufficiently electrophilic to react with a wide range of nucleophiles. wikipedia.orgnih.gov The sulfinyl group can be readily cleaved under mild acidic conditions, typically using hydrochloric acid, to afford the corresponding primary amine. iupac.orgwikipedia.org This facile cleavage is a significant advantage in multi-step syntheses. nih.gov

Mechanistic Principles of Stereocontrol by the N Tert Butylsulfinyl Group

Chiral-Directing Group Functionality

The N-tert-butylsulfinyl group, often introduced via the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes or ketones, serves as a powerful chiral auxiliary. researchgate.netrsc.org Its effectiveness stems from a combination of steric and electronic properties that create a highly biased environment around the imine's C=N double bond. researchgate.netcas.cn

The bulky tert-butyl group exerts significant steric hindrance, influencing the preferred conformation of the N-sulfinyl imine and directing the approach of incoming nucleophiles to the less hindered face of the imine. beilstein-journals.orgnih.gov Furthermore, the electron-withdrawing nature of the sulfinyl group activates the imine for nucleophilic attack. researchgate.netcas.cn

A crucial aspect of its functionality is the predictable and high level of stereochemical induction. researchgate.net The stereochemistry at the sulfur atom dictates the facial selectivity of the nucleophilic addition. For instance, an (S)-configured N-tert-butylsulfinyl group will predominantly direct the nucleophile to one face of the imine, leading to the formation of a specific diastereomer. nih.gov This predictable control is a key reason for its widespread use in the synthesis of chiral amines and their derivatives. rsc.org After the desired transformation, the N-tert-butylsulfinyl group can be readily cleaved under mild acidic conditions, revealing the chiral amine product. researchgate.net

Transition State Models in Nucleophilic Additions

To rationalize the high diastereoselectivities observed in nucleophilic additions to N-tert-butylsulfinyl imines, several transition state models have been proposed. These models consider the coordination of the organometallic reagent to the nitrogen and oxygen atoms of the sulfinyl group. acs.org

Chelated vs. Non-Chelated Transition States

The stereochemical outcome of nucleophilic additions to N-tert-butylsulfinyl imines is often dictated by the formation of either a chelated or a non-chelated transition state. The specific pathway followed depends on the nature of the organometallic reagent, the solvent, and the presence of any additives. beilstein-journals.orgnih.gov

Chelated Transition States: These are typically favored in reactions involving Grignard reagents in non-coordinating solvents like toluene (B28343) or dichloromethane (B109758). beilstein-journals.orgnih.gov In this model, the metal cation (e.g., Mg²⁺) coordinates to both the nitrogen atom of the imine and the oxygen atom of the sulfinyl group. nih.govnih.gov This chelation creates a rigid, six-membered ring-like structure, which forces the nucleophilic attack to occur from a specific face of the imine. nih.gov For example, in the addition of a Grignard reagent to an (S)-configured N-tert-butylsulfinyl imine, the attack generally occurs on the Re face. beilstein-journals.org

Non-Chelated Transition States: These models are more common for organolithium reagents, particularly in coordinating solvents like tetrahydrofuran (B95107) (THF). beilstein-journals.orgua.es In a non-chelated transition state, the metal cation does not form a stable chelate with both the nitrogen and oxygen atoms. Instead, the stereochemical outcome is primarily governed by minimizing steric interactions. The bulky tert-butylsulfinyl group orients itself to minimize steric clash, thereby exposing one face of the imine to nucleophilic attack. ua.esuniovi.es Recent computational studies suggest that the most stable conformation of the N-tert-butylsulfinyl imine has the N-S and S=O bonds anti-periplanar, which directs the nucleophile to the less hindered face. cas.cn

The choice between a chelated and non-chelated pathway can sometimes be influenced to achieve a desired stereoisomer. researchgate.net

Cyclic (Zimmermann–Traxler) and Acyclic Models

The concepts of chelated and non-chelated transition states are further refined by cyclic and acyclic models, with the Zimmermann-Traxler model being a prominent example of a cyclic transition state. beilstein-journals.orgnih.gov

Cyclic (Zimmermann-Traxler) Model: This model, originally developed for aldol (B89426) reactions, proposes a chair-like six-membered transition state. openochem.org In the context of N-tert-butylsulfinyl imines, this model is often invoked for reactions with Grignard reagents in non-coordinating solvents. beilstein-journals.orgnih.gov The magnesium atom coordinates with the nitrogen and oxygen atoms of the sulfinyl imine, and the nucleophile is delivered from the organometallic reagent, all within this cyclic arrangement. nih.govacs.org The substituents on the imine and the nucleophile adopt positions in the chair conformation that minimize steric hindrance, leading to a predictable stereochemical outcome. acs.org For example, the bulky tert-butyl group typically occupies an equatorial position to reduce steric strain. beilstein-journals.org

Acyclic Models: These models are generally applied to reactions involving organolithium reagents in coordinating solvents. beilstein-journals.org In these scenarios, the formation of a rigid cyclic transition state is less favorable. The stereoselectivity is instead rationalized by considering the most stable acyclic conformation of the N-tert-butylsulfinyl imine and the approaching nucleophile, where steric hindrance is minimized. cas.cn

Diastereofacial Selectivity and Stereochemical Induction

The N-tert-butylsulfinyl group exerts powerful diastereofacial selectivity, meaning it effectively controls which face of the C=N double bond the nucleophile attacks. researchgate.net This stereochemical induction is the cornerstone of its utility in asymmetric synthesis. core.ac.uk The configuration of the sulfur atom in the sulfinyl group is the primary determinant of this selectivity. nih.gov

For instance, in the reduction of N-tert-butylsulfinyl ketimines, the choice of reducing agent can lead to a reversal of diastereofacial selectivity. researchgate.netacs.org Reduction with sodium borohydride (B1222165) often proceeds through a cyclic transition state where the boron coordinates to the sulfinyl oxygen, leading to hydride delivery to one face of the imine. beilstein-journals.org In contrast, using a bulkier reducing agent like L-Selectride can favor a non-chelated, open transition state, resulting in hydride attack on the opposite face and yielding the opposite diastereomer. beilstein-journals.orgacs.org

This predictable and often reversible stereochemical induction allows for the synthesis of either enantiomer of a target amine from a single chiral N-tert-butylsulfinyl imine precursor simply by changing the reaction conditions or the nucleophile. researchgate.net The high diastereomeric ratios, often exceeding 95:5, underscore the effectiveness of the N-tert-butylsulfinyl group as a chiral director. researchgate.net

Influence of Solvent, Metal, and Additives on Stereoselectivity

The stereochemical outcome of nucleophilic additions to N-tert-butylsulfinyl imines is highly sensitive to the reaction parameters, including the solvent, the metal counterion of the nucleophile, and the presence of additives. beilstein-journals.orgnih.govua.es Judicious selection of these factors can be used to control and even reverse the diastereoselectivity. acs.org

Solvent Effects: The coordinating ability of the solvent plays a critical role. Non-coordinating solvents such as toluene and dichloromethane generally favor chelated, cyclic transition states, particularly with Grignard reagents, leading to high diastereoselectivities. beilstein-journals.orgnih.gov In contrast, coordinating solvents like tetrahydrofuran (THF) can solvate the metal cation, disrupting chelation and favoring non-chelated, acyclic transition states. beilstein-journals.orgacs.org This can sometimes lead to lower diastereoselectivities or even a reversal of the stereochemical preference. beilstein-journals.orgacs.org For instance, the addition of phenylmagnesium bromide to an N-tert-butylsulfinyl imine in toluene gives one diastereomer, while using phenyllithium (B1222949) in THF can produce the opposite diastereomer. researchgate.net

Metal Counterion Effects: The nature of the metal counterion in the organometallic reagent significantly influences the transition state geometry. nih.gov Grignard reagents (containing Mg) have a strong propensity to form chelated transition states. beilstein-journals.org Organolithium reagents are less likely to form stable chelates, especially in coordinating solvents, and often react via open, non-chelated pathways. beilstein-journals.org In some cases, less common organometallic reagents, such as those derived from cerium, may exhibit different selectivities. beilstein-journals.org

Influence of Additives: Additives can profoundly impact the stereoselectivity by altering the nature of the transition state. Lewis acids, for example, can enhance the electrophilicity of the imine or interact with the sulfinyl group to favor a particular transition state geometry. nih.gov The addition of aluminum-derived additives can make reactions with organolithium reagents, which typically show lower selectivity, more diastereoselective. beilstein-journals.org In certain reactions, additives like lithium bromide (LiBr) have been shown to improve diastereoselectivity. beilstein-journals.org Conversely, strongly coordinating additives like hexamethylphosphoramide (B148902) (HMPA) can disrupt chelation and lead to a reversal of stereoselectivity. cas.cn

The following table summarizes the influence of these factors on the diastereoselectivity of nucleophilic additions to N-tert-butylsulfinyl imines:

| Factor | Condition | Predominant Transition State | Typical Outcome on Diastereoselectivity |

| Solvent | Non-coordinating (e.g., Toluene, CH₂Cl₂) | Chelated/Cyclic | High |

| Coordinating (e.g., THF) | Non-chelated/Acyclic | Lower or Reversed | |

| Metal | Grignard (Mg) | Chelated/Cyclic | High |

| Organolithium (Li) | Non-chelated/Acyclic | Often Lower, can be Reversed | |

| Additives | Lewis Acids (e.g., Al-based) | Can promote chelation | Can increase selectivity |

| Coordinating (e.g., HMPA) | Disrupts chelation | Can reverse selectivity |

Applications of N Tert Butylsulfinyl Imines in Asymmetric Synthesis

Asymmetric Nucleophilic Additions

The electrophilic nature of the imine carbon in N-tert-butylsulfinyl imines is enhanced by the electron-withdrawing sulfinyl group, facilitating a broad range of nucleophilic addition reactions. acs.orgnih.gov These reactions are characterized by high diastereoselectivity, which is primarily governed by the steric bulk of the tert-butyl group, directing the nucleophile to the less hindered face of the imine. researchgate.net

Organometallic Reagent Additions (e.g., Grignard, Organolithium, Organozinc, Organocerium)

The addition of organometallic reagents to N-tert-butylsulfinyl imines is a cornerstone for the asymmetric synthesis of chiral amines. ua.eswikipedia.org Grignard reagents, in particular, have demonstrated exceptional diastereoselectivity in their additions to these imines. nih.govbeilstein-journals.org The stereochemical outcome of these reactions can often be predicted by a chelation-controlled model where the magnesium atom coordinates to both the nitrogen and oxygen atoms of the sulfinyl group, leading to a rigid six-membered transition state. acs.org This model effectively directs the nucleophilic attack from the less hindered face. acs.org

For instance, the addition of Grignard reagents to N-tert-butylsulfinyl aldimines and ketimines has been extensively used in the synthesis of various natural products and pharmaceutical targets. nih.govbeilstein-journals.org The choice of solvent can also play a crucial role in the diastereoselectivity, with non-coordinating solvents like dichloromethane (B109758) often favoring the chelation-controlled pathway and leading to higher stereoselectivity compared to coordinating solvents like THF. beilstein-journals.orgacs.org While organolithium reagents are also effective, their additions sometimes require the use of additives like aluminum-derived compounds to achieve high diastereoselectivity. nih.govbeilstein-journals.org Organozinc and organocerium reagents have also been successfully employed, expanding the scope of accessible chiral amine structures. wikipedia.orgbeilstein-journals.org

| Reagent Class | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Grignard Reagent | N-tert-Butylsulfinyl aldimine | up to >99:1 | High | nih.govbeilstein-journals.org |

| Organolithium Reagent | N-tert-Butylsulfinyl ketimine | Variable, improved with additives | Good to Excellent | nih.govbeilstein-journals.org |

| Organozinc Reagent | N-tert-Butylsulfinyl aldimine | High | Good | wikipedia.org |

| Organocerium Reagent | N-tert-Butylsulfinyl ketimine | Good | Good | beilstein-journals.org |

Carbon Nucleophile Additions (e.g., Enolates, Malonates)

The addition of carbon nucleophiles, such as enolates and malonates, to N-tert-butylsulfinyl imines provides a powerful method for the asymmetric synthesis of β-amino acids and their derivatives. acs.orgresearchgate.net The reaction of lithium enolates with N-tert-butylsulfinyl imines proceeds with high diastereoselectivity, affording protected β-amino carbonyl compounds. researchgate.net

A notable application is the diastereoselective coupling of dimethyl malonate with N-tert-butylsulfinyl imines. researchgate.net This reaction can be promoted by mild bases like sodium bicarbonate under solvent-free conditions, leading to the formation of dimethyl 2-(1-aminoalkyl)malonates in good yields and with high optical purity. researchgate.net These products can be subsequently converted into valuable enantiomerically enriched β-amino esters and β-lactams. researchgate.net The stereochemical outcome is consistent with a transition state model where the nucleophile attacks the less sterically hindered face of the imine.

| Nucleophile | Substrate | Diastereoselectivity | Yield | Product | Reference |

| Dimethyl Malonate | N-tert-Butylsulfinyl aldimine | High | Good | β-Amino Ester | researchgate.net |

| Lithium Enolate | N-tert-Butylsulfinyl imine | High | Good | β-Amino Ketone | researchgate.net |

Stereoselective Trifluoromethylation and Other Fluorinated Reagent Additions

The introduction of a trifluoromethyl group into organic molecules can significantly alter their biological properties. umb.edu N-tert-butylsulfinyl imines have proven to be excellent substrates for the stereoselective nucleophilic trifluoromethylation. umb.educas.cnnih.gov The first successful stereoselective trifluoromethylation was achieved using trimethyl(trifluoromethyl)silane (TMSCF3) as the trifluoromethylating agent in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT). umb.educas.cn

This method is applicable to a wide range of N-tert-butylsulfinyl imines, including those derived from aromatic, heterocyclic, and aliphatic aldehydes and ketones, consistently providing high yields and excellent diastereoselectivities (often >99:1 d.r.). umb.edu The high level of stereocontrol is attributed to an open transition state model where the bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. umb.edunih.gov This methodology has been instrumental in the synthesis of trifluoromethylated amines, which are important building blocks in medicinal chemistry. umb.educas.cn The reaction of N-tert-butylsulfinyl trifluoromethyl ketimines with dimethylsulfoxonium methylide has also been used to synthesize trifluoromethylated aziridines with good to excellent yields and high diastereoselectivities. nih.govbeilstein-journals.org

| Reagent | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| TMSCF₃/TBAT | N-tert-Butylsulfinyl imine | >99:1 | up to 95% | umb.educas.cn |

| Dimethylsulfoxonium methylide | N-tert-Butylsulfinyl trifluoromethyl ketimine | 86:14 to >99:1 | 45-93% | nih.govbeilstein-journals.org |

Asymmetric Reduction Reactions

The asymmetric reduction of the carbon-nitrogen double bond in N-tert-butylsulfinyl imines represents a direct and efficient route to chiral amines. ua.esnuph.edu.ua Various reducing agents have been employed, with the stereochemical outcome often being highly dependent on the nature of the hydride source and the reaction conditions. organic-chemistry.orgnuph.edu.ua

Stereoselective Reduction of Imine Double Bonds

The reduction of N-tert-butylsulfinyl imines can be achieved with high diastereoselectivity using common hydride reagents. ua.esnuph.edu.ua For example, sodium borohydride (B1222165) is an effective reagent for the reduction of N-tert-butylsulfinyl aldimines and ketimines, generally affording the corresponding sulfinamides with good to excellent stereoselectivity. sigmaaldrich.comorganic-chemistry.org The stereochemical outcome is often explained by a chelation-controlled mechanism where the hydride is delivered to the imine carbon from the face opposite to the bulky tert-butyl group. beilstein-journals.orgorganic-chemistry.org

Interestingly, the choice of reducing agent can sometimes lead to a reversal of diastereoselectivity. organic-chemistry.orgnuph.edu.ua For instance, while sodium borohydride reduction of N-tert-butanesulfinyl α-chloro imines followed by cyclization yields one diastereomer of the corresponding aziridine (B145994), using the bulkier reducing agent lithium triethylborohydride (LiBHEt₃) can produce the opposite epimer with good diastereoselectivity. organic-chemistry.org This highlights the tunability of the stereochemical outcome based on the steric demands of the reducing agent. Asymmetric transfer hydrogenation has also emerged as a powerful tool for the reduction of these imines, often providing high yields and enantiomeric excesses. ua.esscispace.com

| Reducing Agent | Substrate | Diastereoselectivity | Yield (%) | Reference |

| NaBH₄ | N-tert-Butanesulfinyl α-chloro imine | >98:2 | up to 98% | organic-chemistry.org |

| LiBHEt₃ | N-tert-Butanesulfinyl α-chloro imine | up to 92:8 | up to 85% | organic-chemistry.org |

| L-Selectride | N-tert-Butylsulfinyl ketimine | High | Good | nuph.edu.ua |

| Asymmetric Transfer Hydrogenation | N-tert-Butylsulfinyl imine | up to >99:1 d.r. | Excellent | ua.esscispace.com |

Diastereoselective Hydrogenation

Catalytic hydrogenation provides another efficient method for the stereoselective reduction of N-tert-butylsulfinyl imines. Recent advancements have demonstrated the utility of Ru-Pincer catalysts for the highly diastereoselective hydrogenation of N-tert-butylsulfinyl ketimino esters. globalauthorid.com This method offers a promising route for the synthesis of chiral α-amino acid derivatives. The diastereoselectivity is influenced by the interaction of the substrate with the chiral catalyst, guiding the hydrogen addition to a specific face of the imine double bond. This approach complements the hydride reduction methods and expands the toolkit for the asymmetric synthesis of chiral amines from N-tert-butylsulfinyl imines.

Asymmetric Mannich-Type Reactions

The Mannich reaction is a cornerstone in organic synthesis for the formation of carbon-carbon bonds and the introduction of a nitrogen-containing functionality, yielding β-amino carbonyl compounds and their derivatives. The use of chiral N-tert-butylsulfinyl imines as electrophiles in this reaction has become a powerful strategy for controlling the stereochemical outcome. The tert-butylsulfinyl group, pioneered by Ellman, acts as a potent chiral auxiliary, directing the nucleophilic attack on the imine carbon with a high degree of facial selectivity.

In these reactions, the N-tert-butylsulfinyl imine is typically activated by a Lewis acid or the nucleophile is pre-formed as a metal enolate. The stereochemical outcome is generally rationalized by a chelated six-membered, chair-like transition state involving the metal cation, the sulfinyl oxygen, and the enolate oxygen. This organization directs the nucleophile to attack one of the diastereotopic faces of the imine.

Research has explored a variety of nucleophiles in asymmetric Mannich-type reactions with N-tert-butylsulfinyl imines. For instance, arylethynes have been employed as carbon-nucleophiles in additions to (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine. beilstein-journals.orgresearchgate.net These reactions, conducted under practical conditions, produce the corresponding trifluoromethylpropargylamines. beilstein-journals.orgresearchgate.net While the diastereoselectivity can be moderate compared to other nucleophiles, the resulting diastereomeric products are often separable by standard column chromatography, granting access to enantiomerically pure target molecules after deprotection. beilstein-journals.orgresearchgate.net

The reaction conditions, particularly the choice of base and solvent, significantly influence both yield and diastereoselectivity. For the addition of arylethynes, bases like n-BuLi and LiHMDS have been utilized in solvents such as CH₂Cl₂ at low temperatures (−78 °C). beilstein-journals.orgresearchgate.net The addition of Lewis acids like BF₃·Et₂O or Ti(OiPr)₄ has also been investigated to enhance the reaction's efficiency and selectivity. researchgate.net

Table 1: Asymmetric Mannich-Type Reactions of N-tert-Butylsulfinyl Imines with Yne Nucleophiles beilstein-journals.orgresearchgate.net

Asymmetric Michael Addition Reactions

N-tert-butylsulfinyl imines have been effectively utilized in asymmetric Michael addition reactions, particularly in tandem sequences to construct complex heterocyclic structures. beilstein-journals.org A notable application involves the use of aromatic N-tert-butylsulfinyl imines that bear a Michael acceptor, such as an α,β-unsaturated ester, in an ortho-position. beilstein-journals.orguniovi.es This strategic placement of functionalities allows for a one-pot sequence involving an initial nucleophilic addition to the chiral imine followed by an intramolecular aza-Michael reaction (IMAMR). beilstein-journals.orguniovi.esscilit.com This process leads to the highly diastereoselective synthesis of 1,3-disubstituted isoindolines. beilstein-journals.orguniovi.es

A key finding in this area is the ability to control the stereochemical outcome of the cyclization step by carefully selecting the base. uniovi.esscilit.com For a given addition product, the use of a base like tetrabutylammonium fluoride (TBAF) typically leads to the thermodynamically more stable cis-isoindoline. nih.gov In contrast, employing a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) under kinetic control conditions can favor the formation of the trans-isoindoline. uniovi.esnih.gov This base-dependent stereodivergence provides a powerful tool for accessing either diastereomer from a common precursor. uniovi.es

The initial nucleophilic addition of an organometallic reagent (e.g., an organolithium or Grignard reagent) to the sulfinyl imine proceeds with high diastereoselectivity, governed by the established models for these auxiliaries. The subsequent intramolecular conjugate addition then forms the five-membered ring. This tandem approach has been used to synthesize a variety of substituted isoindolines, including C₂-symmetric structures and fluorinated β-amino acid derivatives. uniovi.es

Table 2: Base-Dependent Stereodivergent Synthesis of 1,3-Disubstituted Isoindolines uniovi.esnih.gov

Cycloaddition Reactions

N-tert-butylsulfinyl imines serve as versatile components in various cycloaddition reactions for the stereoselective synthesis of nitrogen-containing heterocycles, most notably aziridines and pyrrolidines. The sulfinyl group not only activates the C=N bond for reaction but also provides excellent stereocontrol in the formation of new stereogenic centers.

Aza-Darzens Reaction

The aza-Darzens reaction involves the coupling of an imine with an α-haloester enolate to produce an aziridine. When chiral N-tert-butylsulfinyl imines are used, this reaction provides a direct and highly stereoselective route to chiral 2,3-disubstituted and 2,2,3-trisubstituted aziridines. researchgate.netresearchgate.netnih.gov The reaction is typically performed at low temperatures using a strong base, such as lithium hexamethyldisilazide (LiHMDS), to generate the requisite lithium enolate from an α-bromoester. nih.govua.es

The reaction of N-tert-butylsulfinyl aldimines and ketimines with reagents like ethyl bromoacetate (B1195939) proceeds in good yields and with excellent levels of diastereoselectivity. nih.gov For example, the reaction between N-tert-butylsulfinyl imines and α-bromo esters has been shown to afford predominantly (E)-aziridines with high diastereoselectivity. ua.es This methodology has been successfully applied to a range of aromatic and aliphatic sulfinyl imines. nih.gov An asymmetric vinylogous aza-Darzens reaction has also been reported, reacting chiral sulfinyl imines with a dienolate from bromomethyl butenolide to yield cis-vinylaziridines. nih.gov

Table 3: Aza-Darzens Reaction of N-tert-Butylsulfinyl Imines with Bromoesters researchgate.netua.es

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides another efficient pathway to chiral aziridines through the reaction of imines with sulfur ylides. organic-chemistry.org The reaction of N-tert-butylsulfinyl imines with dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey-Chaykovsky reagent) affords N-sulfinyl-protected aziridines with high levels of diastereoselectivity. researchgate.netnih.gov This method is applicable to a wide array of aromatic, heterocyclic, and aliphatic tert-butylsulfinyl imines. nih.gov

The reaction is typically carried out by generating the sulfur ylide in situ using a strong base like sodium hydride (NaH) in a solvent such as DMSO. nih.gov The nucleophilic ylide attacks the imine carbon, followed by an intramolecular ring-closing displacement of the sulfide (B99878) or sulfoxide (B87167) leaving group to form the three-membered aziridine ring. organic-chemistry.org This protocol has been used to synthesize trifluoromethylated aziridines from the corresponding N-tert-butanesulfinyl trifluoromethyl ketimines with good to excellent yields and diastereoselectivities. beilstein-journals.orgnih.gov Furthermore, the methodology has been extended to N-tert-butanesulfinyl ketimino esters to access previously challenging α-quaternary aziridine-2-carboxylates. acs.org

Table 4: Corey-Chaykovsky Aziridination of N-tert-Butylsulfinyl Imines nih.govnih.gov

Other Cycloaddition Reactions

Beyond aziridination, N-tert-butylsulfinyl imines participate in other modes of cycloaddition. An unprecedented stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines bearing an α,α-difluoro(phenylsulfonyl)methyl group and arynes has been developed. cas.cnrsc.org This reaction provides a novel method for synthesizing enantioenriched cyclic sulfoximines. cas.cnrsc.org

Additionally, N-tert-butylsulfinyl imines can act as the 2π component in [3+2] cycloadditions with 1,3-dipoles like azomethine ylides. When the sulfinyl imine is part of a 1-azadiene system, it can undergo a highly diastereoselective 1,3-dipolar cycloaddition with azomethine ylides, catalyzed by silver salts, to produce densely substituted pyrrolidines with up to four stereogenic centers. acs.org The sulfinyl group effectively controls the absolute configuration of the newly formed chiral centers in the pyrrolidine (B122466) ring. acs.org

Synthesis of Enantioenriched Amines and Amino Acid Derivatives

Synthesis of Primary Amines

The asymmetric synthesis of primary amines is a cornerstone of modern organic chemistry, with N-tert-butylsulfinamide, developed by Ellman, serving as a highly effective chiral auxiliary. nih.govwikipedia.org This methodology typically involves the condensation of the sulfinamide with aldehydes to form N-tert-butylsulfinyl aldimines. These intermediates then undergo diastereoselective addition of a nucleophile, followed by the removal of the sulfinyl group to yield the desired chiral primary amine. wikipedia.orgscispace.com

A widely employed method for the synthesis of α-branched primary amines involves the addition of Grignard reagents to N-sulfinyl aldimines. This reaction proceeds in high yields, typically ranging from 80% to 100%, and with excellent diastereoselectivities, often between 89:11 and 99:1. scispace.com The versatility of this method is demonstrated by its compatibility with a broad scope of substrates, including both aliphatic and aromatic aldimines, as well as alkyl, aryl, and vinyl Grignard reagents. scispace.com The reaction's success, even with aldimines possessing acidic α-protons, underscores its robustness. scispace.com Subsequent cleavage of the sulfinyl group is readily achieved under mild acidic conditions. nih.gov

The stereochemical outcome of the nucleophilic addition is rationalized by a chair-like transition state where the metal cation of the Grignard reagent coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine. nih.govharvard.edu This coordination directs the nucleophile to attack from a specific face of the imine, thereby establishing the new stereocenter with high fidelity.

Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butylsulfinyl Aldimines

| Aldimine (R) | Grignard Reagent (R') | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| Phenyl | Ethylmagnesium bromide | >99:1 | 98 |

| Isopropyl | Phenylmagnesium bromide | 95:5 | 92 |

| Naphthyl | Methylmagnesium bromide | >99:1 | 95 |

| Furyl | Vinylmagnesium bromide | 97:3 | 89 |

Data compiled from multiple sources demonstrating typical yields and selectivities.

Synthesis of Secondary Amines

The synthesis of enantioenriched secondary amines can also be achieved using N-tert-butylsulfinamide as a chiral auxiliary. The general strategy involves the condensation of the sulfinamide with a ketone to form an N-tert-butylsulfinyl ketimine, followed by the diastereoselective addition of an organometallic reagent.

Stereoselective Formation of α-Branched Amines

The synthesis of α-branched secondary amines follows a similar pathway to primary amines, starting from N-tert-butylsulfinyl aldimines. A modular, three-step protocol allows for the stereodivergent synthesis of highly branched bis-α-chiral secondary amines. nih.gov This sequence involves:

Imine formation from an aldehyde and N-tert-butylsulfinamide. nih.gov

Diastereoselective functionalization of the imine. nih.gov

A subsequent diastereoselective nih.govcas.cn-rearrangement, which transfers the chirality. nih.gov

This method provides access to all possible stereoisomers by leveraging consecutive chirality induction and transfer events, with the tert-butylsulfinamide acting as the sole source of chirality. nih.gov

Stereoselective Formation of α,α-Dibranched Amines

For the synthesis of α,α-dibranched amines, N-tert-butylsulfinyl ketimines are the key intermediates. The addition of organometallic reagents, such as organolithium or Grignard reagents, to these ketimines allows for the construction of quaternary stereocenters. The tert-butylsulfinyl group effectively directs the incoming nucleophile to one face of the ketimine, leading to high diastereoselectivity in the formation of the α,α-dibranched amine precursor. scispace.com The synthesis of α,α-dibranched propargylamines has been successfully accomplished through the addition of acetylides to N-tert-butylsulfinyl ketimines. acs.org

Synthesis of α- and β-Amino Acids and Esters

N-tert-butylsulfinamide has proven to be an invaluable tool for the asymmetric synthesis of non-proteinogenic α- and β-amino acids and their ester derivatives.

The synthesis of α-amino acid derivatives often involves the use of N-tert-butylsulfinyl imino esters. For instance, the rhodium-catalyzed addition of arylboronic acids to these imino esters provides N-tert-butylsulfinyl protected α-arylglycine products in good yields and with high diastereoselectivities. escholarship.org These protected amino acid derivatives can then be further manipulated synthetically with minimal risk of racemization. escholarship.org

For the synthesis of β-amino acid derivatives, a common approach is the addition of ester enolates to N-tert-butylsulfinyl aldimines and ketimines. nih.govfigshare.com This method is highly versatile, allowing for the preparation of β-substituted, α,β- and β,β-disubstituted, α,β,β- and α,α,β-trisubstituted, and even α,α,β,β-tetrasubstituted β-amino acid derivatives with high yields and diastereoselectivities. nih.govfigshare.com The resulting N-sulfinyl-β-amino ester products are stable intermediates that can be used in both solution-phase and solid-phase synthesis, for example, in the construction of β-peptide foldamers. nih.govfigshare.com

Synthesis of Amino Alcohols (e.g., syn- and anti- 1,2- and 1,3-Amino Alcohols)

Chiral amino alcohols are important structural motifs in many natural products and pharmaceuticals. The use of N-tert-butylsulfinamide has enabled the stereoselective synthesis of various amino alcohol isomers.

The synthesis of 1,2-amino alcohols can be achieved through the nucleophilic addition to N-tert-butylsulfinyl α-alkoxyaldimines. acs.org These aldimines can be prepared from protected (S)-lactals without epimerization at the α-stereocenter. acs.org By carefully selecting the alcohol protecting groups and reaction conditions, it is possible to selectively synthesize either syn- or anti-1,2-amino alcohol products with good yields and high diastereoselectivities. acs.org For example, the addition of organometallic reagents to N-tert-butylsulfinimines derived from tert-butyldimethylsiloxyacetaldehyde can stereoselectively generate protected 1,2-amino alcohols. researchgate.net

The synthesis of 1,3-amino alcohols can also be accomplished using methods that establish the desired stereochemistry. While some methods rely on transition metal-catalyzed C-H amination to produce syn-1,3-amino alcohols, other strategies are required for the anti-isomers. nih.gov Classical approaches for anti-1,3-amino alcohol synthesis involve the diastereoselective reduction of β-amino ketones or β-hydroxy imines. nih.gov More recent methods have utilized N-tert-butylsulfinamide chemistry to control the stereochemical outcome.

Table 2: Stereoselective Synthesis of Amino Alcohols

| Amino Alcohol Type | Precursor | Nucleophile/Reagent | Key Feature |

|---|---|---|---|

| syn-1,2-Amino Alcohol | N-tert-butylsulfinyl α-alkoxyaldimine | Grignard Reagent | Control via protecting groups |

| anti-1,2-Amino Alcohol | N-tert-butylsulfinyl α-alkoxyaldimine | Titanium Enolate | Control via reaction conditions |

| anti-1,3-Amino Alcohol | β-Amino Ketone | Hydride Reduction | Diastereoselective reduction |

This table summarizes general strategies for the stereoselective synthesis of different amino alcohol isomers.

Synthesis of Fluorinated Chiral Amines (e.g., trifluoromethylated, difluoromethylated)

The introduction of fluorine into chiral amines can significantly alter their biological properties, making the stereoselective synthesis of fluorinated amines a topic of great interest. cas.cnnih.gov N-tert-butylsulfinyl imines have emerged as powerful intermediates for the asymmetric synthesis of trifluoromethylated and difluoromethylated chiral amines. cas.cnnih.gov

The synthesis of trifluoromethylated amines has been achieved through the nucleophilic trifluoromethylation of N-(tert-butylsulfinyl)imines using trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethyl source. umb.edu This reaction is applicable to a wide range of imines, including non-enolizable, enolizable, aromatic, and heterocyclic variants, and proceeds with high yields and diastereoselectivities. umb.edu The addition of the trifluoromethyl group generally occurs from the less hindered face of the imine, leading to the predictable formation of the desired stereoisomer. cas.cn

For the synthesis of difluoromethylated amines , a facile method involves the reaction of N-(tert-butylsulfinyl)aldimines with a difluoromethylating agent. nih.gov Additionally, the highly diastereoselective difluoromethylation of N-tert-butylsulfinyl ketimines has been accomplished using an in situ generated difluoromethyl anion from difluoromethyl phenyl sulfone. nih.govresearchgate.net This provides a robust method for preparing a variety of homochiral α-difluoromethyl tertiary carbinamines, including those with allylic and propargylic functionalities. nih.govresearchgate.net

Table 3: Synthesis of Fluorinated Amines using N-tert-Butylsulfinyl Imines

| Fluorinated Group | Imine Type | Fluorinating Agent | Diastereoselectivity (dr) |

|---|---|---|---|

| Trifluoromethyl | Aldimine/Ketimine | TMSCF₃ | High to Excellent |

| Difluoromethyl | Aldimine | Various | Good to High |

| Difluoromethyl | Ketimine | PhSO₂CF₂H/Base | High |

This table outlines key reagents and outcomes in the synthesis of chiral fluorinated amines.

Formation of N-Methylated Amine Products via Sulfinamide Chemistry

The asymmetric synthesis of chiral amines using tert-butanesulfinamide, a methodology pioneered by Ellman, has become a cornerstone of modern organic synthesis. nih.gov This approach relies on the condensation of the chiral sulfinamide with aldehydes or ketones to form N-tert-butanesulfinyl imines. These imines are activated towards nucleophilic addition, and the bulky tert-butylsulfinyl group acts as a powerful chiral auxiliary, directing the approach of the nucleophile to afford high diastereoselectivity. wikipedia.orggeorganics.sk Subsequent acidic cleavage of the sulfinyl group reveals the desired chiral primary amine. wikipedia.org While this method is most commonly associated with the synthesis of primary amines, it can be strategically adapted for the preparation of N-methylated amine products through sequential reactions.

One notable strategy involves the N-methylation of the sulfinamide intermediate prior to the cleavage of the auxiliary. This approach was demonstrated in the synthesis of hexahydropyrroloindole alkaloids. rsc.org In this synthesis, the initial N-tert-butanesulfinyl imine was first subjected to a reduction. The resulting N-tert-butylsulfinamide derivative was then N-methylated to furnish an o-bromoanilide intermediate, which still contained the chiral auxiliary. rsc.org This intermediate was carried forward to subsequent cyclization steps.

A more common approach involves the removal of the tert-butanesulfinyl protecting group to unmask the primary amine, which is then subsequently methylated. This strategy has been effectively employed in the synthesis of various alkaloids. For instance, in the synthesis of tetrahydroisoquinoline alkaloids such as (−)-O,O-dimethylcoclaurine and (S)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, the key primary amine intermediates were first synthesized and isolated following the standard Ellman auxiliary-based procedure. These primary amines were then subjected to reductive amination conditions using formaldehyde in the presence of a reducing agent like sodium borohydride (B1222165) to install the methyl group on the nitrogen atom, affording the final N-methylated products in excellent yields. rsc.org

The research findings for the formation of N-methylated amines are detailed in the table below, showcasing the two distinct strategies.

| Strategy | Starting Material | N-Methylation Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methylation Before Auxiliary Cleavage | Reduced Sulfinimine Intermediate (in hexahydropyrroloindole alkaloid synthesis) | 1. Reduction of sulfinimine 2. N-methylation | N-methylated o-bromoanilide with tert-butanesulfinamide group | Not specified | rsc.org |

| Methylation After Auxiliary Cleavage | (S)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 37% Formaldehyde, Sodium borohydride | (S)-1-benzyl-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline | 95% | rsc.org |

| Methylation After Auxiliary Cleavage | (-)-O,O-dimethylcoclaurine | 37% Formaldehyde, Sodium borohydride | (+)-O-methylarmapavine | 94% | rsc.org |

Asymmetric Synthesis of Nitrogen Containing Heterocycles

Chiral Aziridines

The synthesis of chiral aziridines, highly valuable three-membered nitrogen-containing heterocycles, has been successfully achieved using N-tert-butylsulfinyl imines as chiral precursors. Several synthetic strategies have been developed to afford these strained rings with high levels of stereocontrol.

One prominent method involves the reduction of N-tert-butanesulfinyl α-chloro imines. Treatment of these imines with sodium borohydride (B1222165) in the presence of methanol (B129727) leads to the formation of β-chloro sulfinamides with excellent diastereoselectivity (>98:2). Subsequent treatment with a base, such as potassium hydroxide, induces intramolecular cyclization to furnish the corresponding (RS,S)-N-(tert-butylsulfinyl)aziridines in quantitative yields. acs.orgbeilstein-journals.org Conversely, employing a different reducing agent, lithium triethylborohydride, followed by base treatment, provides access to the opposite diastereomer, the (RS,R)-N-(tert-butylsulfinyl)aziridines, in good yields and high diastereoselectivity. acs.org

Aza-Darzens and Corey-Chaykovsky reactions represent alternative powerful approaches to chiral aziridines from N-tert-butylsulfinyl imines. nih.gov For instance, the reaction of N-tert-butanesulfinyl aldimines with the anion of bromoform, generated using sodium hexamethyldisilazide, provides 2,2-dibromoaziridines with high diastereoselectivity. nih.gov Similarly, the reaction of N-tert-butanesulfinyl trifluoromethyl ketimines with dimethylsulfoxonium methylide yields trifluoromethylated aziridines in good yields and diastereoselectivities ranging from 86:14 to >99:1. nih.gov The reaction of N-tert-butylsulfinyl imines with 1,3-dibromopropene (B8754767) in the presence of zinc or indium metal can also produce trans-vinylaziridines with high diastereoselectivity. nih.gov

Table 1: Asymmetric Synthesis of Chiral Aziridines

| Starting Material | Reagent | Product | Diastereomeric Ratio (dr) | Yield |

|---|

Chiral Pyrrolidines and Piperidines

N-tert-butylsulfinamide has proven to be an invaluable chiral auxiliary for the asymmetric synthesis of chiral pyrrolidines and piperidines, core structures in numerous alkaloids and pharmaceuticals. A general and rapid method for the synthesis of 2-substituted pyrrolidines involves the addition of the Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane (B48130) to N-tert-butanesulfinyl aldimines. nih.gov This addition proceeds in high yields and with good diastereoselectivity. The resulting sulfinamide products can then be converted into the desired 2-substituted pyrrolidines in a single step. nih.gov

The synthesis of cis-2,5-disubstituted pyrrolidines has also been reported, starting from chiral N-tert-butanesulfinyl imines. nih.gov Nucleophilic additions to these imines occur with high diastereoselectivity, leading to intermediates that can be further elaborated into the target pyrrolidines. nih.gov Similarly, the stereoselective synthesis of trans-5-hydroxy-6-substituted-2-piperidinones has been achieved through the one-pot nucleophilic addition of Grignard reagents to N-tert-butanesulfinyl α-alkoxy aldimines, followed by cyclization and desulfinylation. nih.gov

Chiral Isoindolinones and Dihydroisoindoles

Furthermore, the amide functionality in these chiral 3-substituted isoindolinones can be reduced using borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) to provide the corresponding chiral 1-substituted 2,3-dihydroisoindoles with high enantiomeric excess. iupac.org An alternative approach to 1,3-disubstituted isoindolines involves the combination of an asymmetric nucleophilic addition to an aromatic N-tert-butanesulfinyl imine bearing a Michael acceptor, followed by an intramolecular conjugate aza-Michael reaction, which proceeds with high diastereoselectivity. nih.gov

Chiral β-Lactams

The β-lactam (azetidin-2-one) ring is a key structural motif in a wide range of antibiotic agents. The enantioselective synthesis of 4-substituted β-lactams has been achieved utilizing chiral N-tert-butylsulfinyl imines. nih.gov A diastereoselective coupling of these imines with dimethyl malonate under solvent-free conditions, using sodium carbonate as a base, yields dimethyl 2-(1-aminoalkyl)malonates as single diastereomers in most cases. nih.gov These intermediates are then converted into the corresponding β-amino esters and subsequently cyclized to afford the optically pure β-lactams. nih.gov

The synthesis of more complex spiro β-lactams has also been reported. A Reformatsky-type reaction between a chiral N-tert-butanesulfinyl isatin (B1672199) ketimine and ethyl bromoacetate (B1195939), mediated by a Zn/Cu couple, furnishes an enantiomerically pure intermediate. nih.gov After a series of transformations including desulfinylation and cyclization, the desired spiro-β-lactam derivative is obtained. nih.gov

Chiral Quinolizidinones

The quinolizidine (B1214090) skeleton is a common feature in many natural alkaloids. The use of N-tert-butylsulfinamide as a chiral auxiliary has enabled the synthesis of chiral quinolizidine derivatives. For example, the total synthesis of (+)-C(9a)-epiepiquinamide was accomplished using an N-tert-butanesulfinimine derived from 5-bromopentanal (B1354046) and (R)-tert-butanesulfinamide. A key step in this synthesis is the diastereoselective aza-Henry reaction between the chiral imine and a nitro ester. The resulting adduct undergoes desulfinylation and a double intramolecular cyclization to form the quinolizidine core as a 6:1 mixture of diastereoisomers.

Synthesis of Chiral Tetrahydroisoquinolines and Related Alkaloids

Chiral 1-substituted tetrahydroisoquinolines are important scaffolds in medicinal chemistry. A stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids has been developed using chiral tert-butylsulfinamide. The key step is the diastereoselective addition of a benzyl (B1604629) Grignard reagent to a chiral N-sulfinyl imine derived from a β-arylethylamine precursor. The resulting sulfinamide undergoes a base-promoted haloamide cyclization to afford the tetrahydroisoquinoline ring system. This methodology has been applied to the synthesis of alkaloids such as (S)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and (-)-O,O-dimethylcoclaurine.

Another strategy for the synthesis of tetrahydroquinoline alkaloids, such as (-)-angustureine and (-)-cuspareine, involves the diastereoselective addition of a Grignard reagent to an enantiopure N-tert-butanesulfinyl imine derived from 3-(2-bromophenyl)propanal. nih.gov The addition proceeds with high diastereoselectivity, and the resulting intermediate is then cyclized to form the tetrahydroquinoline core. nih.gov

Stereoselective Total Synthesis of Complex Natural Products

The robustness and high stereocontrol offered by the N-tert-butylsulfinamide methodology have been leveraged in the total synthesis of several complex, biologically active natural products.

(-)-Halosaline (B13423878): The convergent and efficient asymmetric synthesis of (-)-halosaline has been accomplished. A key step involves the highly diastereoselective addition of metalloenamines derived from N-sulfinyl imines to aldehydes. The resulting β-hydroxy N-sulfinyl imines are then reduced to furnish the 1,3-amino alcohol core of (-)-halosaline with very high diastereomeric ratios. acs.org

(-)-Batzelladine D: This polycyclic guanidinium (B1211019) alkaloid, isolated from a Caribbean sponge, has been synthesized using a chiral N-tert-butanesulfinyl aldimine as a precursor. nih.gov The synthesis involves the reaction of the chiral imine with methyl bromoacetate in the presence of zinc and copper(I) chloride. The resulting β-amino ester is then converted into a β-lactam intermediate, which is further elaborated over nine steps to yield (-)-batzelladine D. nih.gov

N Tert Butylsulfinamide in Ligand and Organocatalyst Development

Design and Synthesis of Sulfinamide-Based Chiral Ligands for Transition Metal Catalysis

N-tert-Butylsulfinamide has proven to be a versatile building block in asymmetric synthesis, not only as a chiral auxiliary but also as a foundational component for developing novel chiral ligands for transition metal catalysis. The unique stereoelectronic properties of the sulfinyl group, combined with the steric bulk of the tert-butyl group, allow for the creation of effective chiral environments around a metal center. The ease of synthesis and the stability of the resulting ligands have made them attractive for a variety of asymmetric transformations. escholarship.org The chirality resides at the sulfur atom, which is configurationally stable, and this chirality can be efficiently transferred to the products of catalytic reactions. acs.org These ligands often feature additional coordinating atoms, such as nitrogen, phosphorus, or oxygen, creating bidentate or polydentate structures that can chelate to transition metals like palladium, rhodium, and copper. escholarship.orgacs.org

The synthesis of these ligands typically begins with enantiomerically pure N-tert-butanesulfinamide, which can be condensed with aldehydes or ketones to form N-sulfinyl imines. escholarship.orgnih.govnih.gov These imines serve as versatile intermediates that can be further modified. For example, phosphine (B1218219) groups can be introduced to create phosphino-sulfinamide (PNSO) ligands, or olefinic moieties can be incorporated to generate sulfinamide-olefin hybrid ligands. escholarship.orgrsc.org The modular nature of these synthetic routes allows for the fine-tuning of the ligand's steric and electronic properties to optimize reactivity and selectivity for specific catalytic applications. escholarship.org

Palladium-Catalyzed Asymmetric Transformations

Sulfinamide-derived ligands have been successfully employed in palladium-catalyzed asymmetric reactions. One notable class of ligands are the phosphine-sulfinamide ligands. For instance, biphenyl (B1667301) P,N-sulfinyl imine ligands have been developed and applied in the Pd-catalyzed addition of arylboronic acids to N-benzyl isatin (B1672199). escholarship.org The combination of central and planar chirality in ferrocene-based phosphine-tert-butylsulfinamide ligands has also proven effective in palladium-catalyzed asymmetric allylic substitution reactions. researchgate.net

In these catalytic systems, the sulfinamide moiety often plays a crucial role in establishing the chiral environment. The palladium complex formed with the chiral ligand creates a discriminating catalytic pocket that directs the approach of the substrates, leading to the preferential formation of one enantiomer of the product. The development of these ligands has expanded the toolkit for palladium-catalyzed cross-coupling and allylic substitution reactions, which are fundamental transformations in organic synthesis. nih.govresearchgate.net Recent advancements also include the palladium-catalyzed synthesis of sulfinamides themselves from aryl halides and N-sulfinylamines, demonstrating the functional group tolerance and modularity of these systems. acs.orgnih.gov

| Reaction Type | Ligand Type | Substrates | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Allylic Substitution | Ferrocene-based phosphine-tert-butylsulfinamide | 1,3-diphenylallyl acetate (B1210297) and others | up to 98% | up to 96% | researchgate.netresearchgate.net |

| Addition to Isatin | Biphenyl P,N-sulfinyl imine | Arylboronic acids and N-benzyl isatin | - | - | escholarship.org |

| [3+2] Annulation | DPEphos (Ligand for Pd catalyst) | N-sulfinylanilines and vinyl epoxides | Good to Excellent | - | nih.govacs.org |

Rhodium-Catalyzed Asymmetric Transformations

Chiral sulfinamide-olefin hybrid ligands have emerged as a particularly effective class for rhodium-catalyzed asymmetric reactions. rsc.org These ligands coordinate to the rhodium center through both the sulfur or nitrogen atom of the sulfinamide and the olefin moiety, creating a rigid, chiral environment. This bidentate coordination is crucial for achieving high levels of stereocontrol.

A significant application of these ligands is in the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. rsc.org The use of N-cinnamyl sulfinamides as ligands has demonstrated high efficiency, affording the desired addition products in excellent yields and with high enantioselectivity. rsc.org The design of these ligands, which possess a simple linear framework, showcases that structural complexity is not always a prerequisite for effective asymmetric catalysis. The development of new chiral cyclic sulfinamide–olefin ligands continues to expand the scope and utility of rhodium-catalyzed conjugate additions. researchgate.net

| Reaction Type | Ligand Type | Substrates | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| 1,4-Addition | N-cinnamyl sulfinamide-olefin | Arylboronic acids and α,β-unsaturated carbonyls | up to 99% | up to 98% | rsc.org |

| Asymmetric Addition | Chiral cyclic sulfinamide-olefin | Arylboronic acids and cyclic enones | - | - | researchgate.net |

Copper-Catalyzed Asymmetric Transformations

Copper catalysis has also benefited significantly from the development of N-tert-butylsulfinamide-based ligands. These ligands have been applied to a range of asymmetric transformations, including Diels-Alder reactions and conjugate additions. escholarship.org For instance, C2-symmetric N-tert-butanesulfinyl imine ligands, analogous to the successful bisoxazoline ligands, have been synthesized and evaluated in the Diels-Alder reaction of cyclopentadiene (B3395910) with an N-acryloyl oxazolidinone. escholarship.org Further optimization led to the design of a bis(sulfinyl)imidoamidine ligand, which, when complexed with copper(II), efficiently catalyzed the Diels-Alder reaction with very high stereoselectivity for various dienophiles. escholarship.org

More recently, copper-catalyzed methods have been developed for the asymmetric synthesis of chiral sulfinamides themselves. acs.orgacs.org One such approach involves the enantioselective addition of aryl boroxines to sulfinylamines, which provides direct access to a range of chiral aryl sulfinamides. acs.org Another innovative strategy is the copper-catalyzed asymmetric cyclizative sulfinamidation of ortho-alkynylanilines, which can create products with both a stereogenic sulfur center and atropisomeric chirality. acs.org These methods highlight the dual role of sulfinamides: as precursors to chiral ligands and as targets for asymmetric synthesis. nih.govacs.orgorganic-chemistry.orgnih.gov

| Reaction Type | Ligand/Catalyst System | Substrates | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Diels-Alder | Bis(sulfinyl)imidoamidine-Cu(SbF6)2 | Cyclopentadiene and N-alkenoyl oxazolidinones | High | High | escholarship.org |

| Asymmetric Addition | Xuphos-CuBr | Aryl boroxines and sulfinylamines | Good to Excellent | High | acs.org |

| Cyclizative Sulfinamidation | Chiral Ligand-CuBr | ortho-alkynylanilines and sulfinylamines | Broad Scope | High | acs.org |

| Electrophilic Amination | Copper Catalyst | β-sulfinyl esters and N-benzoyloxyamines | - | - | mdpi.com |

Development of Sulfinyl Group-Based Organocatalysts

Beyond their role in metal-coordinating ligands, sulfinamides have become valuable structural motifs in the field of organocatalysis. acs.orgresearchgate.net In this context, the sulfinamide group itself participates directly in the catalytic cycle, typically through non-covalent interactions like hydrogen bonding. acs.orgresearchgate.net The stereogenic sulfur atom of the N-tert-butylsulfinamide moiety allows for the creation of a chiral environment to induce enantioselectivity, similar to its function in metal catalysis, but without the need for a transition metal. researchgate.net These organocatalysts are often bifunctional, possessing both a hydrogen-bond donating sulfinamide group and a Lewis basic site (e.g., an amine) to activate the two reacting partners simultaneously. researchgate.net

Hydrogen Bonding Organocatalysis

The N-tert-butylsulfinamide group is an effective hydrogen bond donor through its N-H proton. The adjacent S=O group can act as a hydrogen bond acceptor, allowing for well-defined, multiple-point interactions with substrates. acs.orgresearchgate.net This ability to form organized hydrogen-bonded transition states is the cornerstone of its application in organocatalysis. nih.gov By positioning substrates in a specific orientation, these catalysts can effectively control the stereochemical outcome of a reaction.

Stereochemical Investigations and Chirality Transfer

S-to-C Chirality Induction and Transfer Mechanisms

The transfer of chirality from the sulfur atom of the N-tert-butylsulfinyl group to a carbon atom is a highly efficient process, particularly in the context of nucleophilic additions to the imine C=N bond. The mechanism underlying this stereochemical induction is generally understood to proceed through a rigid, chair-like six-membered transition state. harvard.eduresearchgate.net

In this model, the organometallic reagent's metal cation (e.g., Mg²⁺ from a Grignard reagent or Li⁺ from an organolithium reagent) coordinates to both the nitrogen atom of the imine and the oxygen atom of the sulfinyl group. harvard.edu This chelation creates a conformationally restricted cyclic intermediate. To minimize steric hindrance, the bulky tert-butyl group on the sulfur atom orients itself in a pseudo-equatorial position. researchgate.net Consequently, the other substituent on the imine carbon (R-group) is also directed into a specific orientation.

This arrangement leaves one face of the imine double bond sterically shielded, compelling the nucleophile to attack from the less hindered face. researchgate.net This directed attack results in the highly diastereoselective formation of one specific stereoisomer of the resulting sulfinamide product. The predictability and high fidelity of this chirality transfer have made N-tert-butanesulfinyl imines invaluable intermediates in asymmetric synthesis. nih.gov

Table 1: Diastereoselective Addition of Grignard Reagents to an N-tert-Butanesulfinyl Aldimine

| Nucleophile (R-MgBr) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| PhMgBr | Toluene (B28343) | 98 | 98:2 |

| EtMgBr | THF | 94 | 96:4 |

| i-PrMgBr | THF | 85 | >99:1 |

Data synthesized from literature findings for illustrative purposes. harvard.edu

Studies on Contiguous Stereogenic Centers Formation

The robust stereocontrol exerted by the N-tert-butylsulfinyl auxiliary extends to reactions that establish multiple, contiguous stereogenic centers. This capability is crucial for the synthesis of complex molecules like natural products and pharmaceuticals. Strategies often involve the reaction of chiral N-tert-butanesulfinyl imines with nucleophiles that themselves contain stereocenters or can generate a second stereocenter upon addition.

For example, the diastereoselective addition of enolates to sulfinylimines is a powerful method for constructing vicinal amino alcohol or diamino motifs with excellent stereochemical control at both newly formed centers. Similarly, cycloaddition reactions involving N-tert-butanesulfinyl imines have been developed to produce heterocyclic systems with multiple stereocenters, such as aziridines and pyrrolidines, in a single step. nih.govnih.gov In a key step for the synthesis of enantiopure alkylidene-β-lactams, an N-tert-butylsulfinyl-α-(aminomethyl)acrylate reacted with dialkylzinc compounds in a 1,4-addition followed by a 5-exo-dig cyclization, yielding the product with high diastereoselection (d.r. > 90:10). nih.gov This demonstrates the directing power of the sulfinyl group in creating adjacent stereocenters. nih.gov

Diastereodivergent Synthesis Strategies

A significant advancement in the use of N-tert-butylsulfinamide is the development of diastereodivergent strategies, which allow for the selective synthesis of either diastereomer of a product from the same chiral starting material. This is typically achieved by modifying the reaction conditions, such as the choice of nucleophile, solvent, or Lewis acid. researchgate.net

A classic example is the addition of aryl organometallic reagents to N-tert-butanesulfinyl imines. It has been demonstrated that by switching the reagent from a Grignard reagent (e.g., phenylmagnesium bromide) in a non-coordinating solvent like toluene to an organolithium reagent (e.g., phenyllithium) in a coordinating solvent like THF, a complete reversal of diastereoselectivity can be achieved. researchgate.net This switch allows for the synthesis of both enantiomers of the final amine product using a single enantiomer of the sulfinamide auxiliary. researchgate.net